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Compound of Interest

Compound Name:
(S)-2-hydroxypropanimidamide

hydrochloride

CAS No.: 1314999-69-3

Cat. No.: B3097708

Get Quote

Executive Summary
2-Hydroxypropanimidamide hydrochloride (often referred to as Lactamidine hydrochloride) is a

critical chiral synthon in medicinal chemistry. Derived from lactic acid or lactonitrile, it serves as

a stereodefined building block for constructing heterocyclic cores—specifically imidazoles and

pyrimidines—found in broad-spectrum antibiotics, antihypertensives, and antineoplastic agents.

This guide provides a rigorous technical analysis of its stereochemistry, a validated

stereoretentive synthetic protocol (Pinner reaction), and downstream applications in

heterocyclic chemistry.

Part 1: Stereochemical Fundamentals
Molecular Architecture and Chirality
The chirality of 2-hydroxypropanimidamide stems from the C2 carbon, which bonds to four

distinct groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the

amidine moiety (-C(=NH)NH2).[1]
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IUPAC Name: 2-hydroxypropanimidamide hydrochloride[2]

Common Name: Lactamidine hydrochloride

CAS (R-isomer): 4024-05-9[2][3]

CAS (S-isomer): Derived from L-Lactic acid (Natural abundance)

Absolute Configuration (Cahn-Ingold-Prelog Rules)
To assign the

or

configuration, we must prioritize the substituents on the chiral center (C2) based on atomic
number and connectivity:

-OH (Oxygen, atomic number 8)

Priority 1

-C(=NH)NH2 (Carbon bonded to N, N, N)

Priority 2

-CH3 (Carbon bonded to H, H, H)

Priority 3

-H (Hydrogen)

Priority 4

Configuration Mapping:

Natural Precursor: (S)-Lactic acid (L-Lactic acid) has the configuration

.

Product: In 2-hydroxypropanimidamide, the priority order remains identical to lactic acid (-OH

> Carbonyl-equivalent > Methyl > H). Therefore, (S)-Lactic acid yields (S)-2-
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hydroxypropanimidamide.

Critical Insight: The conservation of chirality is a key advantage of this synthon. Unlike reactions

that involve nucleophilic substitution at the chiral center (which would cause inversion or

racemization), the standard synthesis modifies the adjacent nitrile/carboxyl group, leaving the

stereocenter untouched.

Part 2: Stereoretentive Synthesis (The Pinner
Protocol)
The most robust method for synthesizing 2-hydroxypropanimidamide hydrochloride without

racemization is the Pinner Reaction. This two-step sequence converts a nitrile to an amidine

via an imidate intermediate.

Reaction Mechanism & Workflow

(S)-Lactonitrile
(Precursor)

Ethyl Lactimidate HCl
(Pinner Salt)

Step 1: Pinner Formation

HCl (g) / EtOH
Anhydrous, 0°C (S)-Lactamidine HCl

(Target)

Step 2: Ammonolysis

NH3 (anhydrous)
EtOH

Click to download full resolution via product page

Figure 1: Stereoretentive Pinner synthesis pathway from Lactonitrile to Lactamidine HCl.[4]

Detailed Protocol
Precursor: (S)-Lactonitrile (derived from L-Acetaldehyde cyanohydrin).
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Step 1: Formation of Ethyl Lactimidate Hydrochloride

Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a drying

tube (CaCl2).

Solvent: Dissolve (S)-lactonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous

diethyl ether (solvent volume ~5x starting material).

Acidification: Cool the mixture to 0°C in an ice-salt bath. Slowly bubble dry HCl gas into the

solution until saturation.

Note: Temperature control is vital.[5] Exotherms >10°C can degrade the nitrile.

Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate ester

hydrochloride (Pinner salt) will precipitate as a hygroscopic solid.

Isolation: Filter quickly under inert atmosphere (N2) and wash with cold anhydrous ether. Do

not expose to moisture, as imidates hydrolyze rapidly back to esters.

Step 2: Ammonolysis to Amidine

Reaction: Suspend the Pinner salt in anhydrous ethanol (cold).

Addition: Bubble anhydrous ammonia gas (NH3) into the suspension at 0°C until pH > 9, or

add a solution of 7N NH3 in MeOH.

Conversion: Stir at room temperature for 12–24 hours. The mixture will become clear as the

amidine forms, followed by precipitation of ammonium chloride (byproduct) or the product

depending on solvent choice.

Purification: Filter off NH4Cl. Concentrate the filtrate. Recrystallize the residue from

EtOH/Ether to obtain pure 2-hydroxypropanimidamide hydrochloride.

Part 3: Analytical Characterization
To validate the identity and optical purity of the synthesized compound, the following analytical

matrix is recommended.
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Parameter Analytical Method Expected Observation

Identity 1H-NMR (DMSO-d6)
1.35 (d, 3H, CH3), 4.30 (q, 1H,

CH-OH), 8.8-9.2 (br s, 3H,

Amidine NH), 6.5 (br s, OH).

Chirality Polarimetry

Specific Rotation

must be measured. Compare

against standard (S)-Lactic

acid derivatives.

Purity HPLC (Reverse Phase)

C18 column, Phosphate

buffer/MeCN gradient.

Detection at 210-220 nm.

Enantiomeric Excess Chiral HPLC

Column: Chiralpak AD-H or

OD-H. Mobile Phase:

Hexane/IPA (with 0.1% DEA).

Solid State Melting Point

Typically high melting (>130°C)

with decomposition. Sharp

range indicates high purity.

Critical Quality Attribute (CQA): The presence of water (hydrolysis) will show a characteristic

peak for lactic acid or ethyl lactate in the HPLC trace. The amidine salt must be stored in a

desiccator.

Part 4: Applications in Heterocyclic Synthesis[4]
2-Hydroxypropanimidamide is a "1,3-binucleophile" (N-C-N) capable of reacting with

electrophiles to form 5- and 6-membered rings.

Pathway A: Imidazole Synthesis
Reaction with

-haloketones (e.g., phenacyl bromide) yields 2-(1-hydroxyethyl)imidazoles. This is crucial for
synthesizing antifungal azole pharmacophores.
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Pathway B: Pyrimidine Synthesis
Reaction with

-dicarbonyls (e.g., ethyl acetoacetate) yields 2-substituted pyrimidines. This route is often used
to synthesize antimetabolites or kinase inhibitors.

2-Hydroxypropanimidamide HCl
(Chiral Synthon)

Product: 2-(1-hydroxyethyl)-4-phenylimidazole
(Antifungal Core)

Reflux / NaOEt

Product: 2-(1-hydroxyethyl)-6-methyl-4-hydroxypyrimidine
(Kinase Inhibitor Core)

Base / Heat (Condensation)

Reagent: α-Haloketone
(e.g., Phenacyl Bromide)

Reagent: β-Dicarbonyl
(e.g., Ethyl Acetoacetate)

Click to download full resolution via product page

Figure 2: Divergent synthesis of Imidazoles and Pyrimidines using Lactamidine HCl.

Part 5: Stability and Handling
Hygroscopicity
Amidine hydrochlorides are extremely hygroscopic. Absorption of atmospheric moisture leads

to deliquescence.

Protocol: Handle in a glovebox or under a blanket of dry Nitrogen/Argon.

Storage: Store at -20°C in a sealed vial with desiccant packs.

Hydrolysis Risk
In aqueous basic solutions, the amidine group is susceptible to hydrolysis, reverting to the

amide or acid.

Stability Window: Most stable in acidic media (pH < 4).

In Synthesis: When performing base-catalyzed condensations (e.g., with NaOEt), ensure the

reaction is anhydrous to prevent hydrolysis of the starting material before ring closure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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